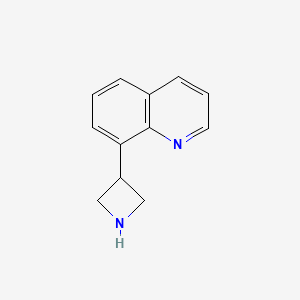

8-(Azetidin-3-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

8-(azetidin-3-yl)quinoline |

InChI |

InChI=1S/C12H12N2/c1-3-9-4-2-6-14-12(9)11(5-1)10-7-13-8-10/h1-6,10,13H,7-8H2 |

InChI Key |

FVICIHONDLNRFS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 8-(Azetidin-3-yl)quinoline Scaffold

A retrosynthetic analysis of this compound suggests several logical disconnections. The most straightforward approach involves disconnecting the bond between the azetidine (B1206935) ring and the quinoline (B57606) nucleus. This leads to two primary synthons: a quinoline component activated at the C-8 position and an azetidine-containing nucleophile or electrophile.

Disconnection A (C8-N/C8-C Bond): This primary disconnection points to two main forward synthetic strategies. The first involves the coupling of an 8-functionalized quinoline (e.g., 8-haloquinoline or 8-triflatequinoline) with an azetidine derivative, such as an organoboron or organotin species (for C-C bonds) or azetidin-3-amine (B9764) itself (for C-N bonds), often via transition-metal-catalyzed cross-coupling reactions. Alternatively, direct C-H activation at the C-8 position of a quinoline derivative, frequently guided by an N-oxide, can be employed to couple with a suitable azetidine precursor. nih.govacs.orgrsc.org

Disconnection B (Azetidine Ring): A secondary disconnection can be made within the azetidine ring itself. This approach would involve building the four-membered ring onto an 8-substituted quinoline precursor. For example, an 8-(1,3-diaminopropan-2-yl)quinoline or a related acyclic structure could undergo an intramolecular cyclization to form the azetidine ring in the final stages of the synthesis.

These retrosynthetic pathways guide the synthetic planning, highlighting the key bond formations and the required building blocks for the assembly of the target molecule.

Approaches for the Formation of the Azetidine Ring System

The synthesis of the azetidine ring, a strained four-membered heterocycle, requires specific and often carefully controlled chemical methods.

Intramolecular cyclization is a cornerstone of azetidine synthesis. This strategy typically involves the formation of a C-N bond from an acyclic precursor containing a nucleophilic nitrogen and a leaving group at a gamma (γ) position.

One effective method is the cyclization of γ-amino alcohols. acs.org These precursors, which can be synthesized enantioselectively, undergo cyclization mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to furnish the azetidine ring. acs.org Another common approach is the base-promoted cyclization of γ-haloamines, where a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is used to facilitate the intramolecular nucleophilic substitution. rsc.org The electron-withdrawing nature of certain substituents can necessitate the use of such strong bases to achieve cyclization. rsc.org

Photochemical methods also provide a unique entry to the azetidine core. The Norrish-Yang cyclization, for instance, involves an intramolecular 1,5-hydrogen abstraction from a γ-carbon by an excited ketone, followed by radical recombination to form the four-membered ring. beilstein-journals.orgnih.gov This process can yield highly functionalized azetidinols with high diastereoselectivity. nih.gov

Table 1: Selected Intramolecular Cyclization Strategies for Azetidine Synthesis

| Precursor Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| γ-Amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | Azetidine | acs.org |

| γ-Haloamine | Lithium bis(trimethylsilyl)amide (LiHMDS), THF, reflux | Azetidine | rsc.org |

| α-Aminoacetophenone | UV light (hv) | Azetidinol | beilstein-journals.orgnih.gov |

[2+2] cycloaddition reactions represent a powerful and direct method for constructing four-membered rings. For azetidine synthesis, two reactions are particularly prominent: the Staudinger reaction and the aza Paternò–Büchi reaction.

The Staudinger reaction, the cycloaddition of a ketene (B1206846) and an imine, is arguably the most versatile method for synthesizing 2-azetidinones (β-lactams). acs.orgresearchgate.net Ketenes can be generated in situ from acyl chlorides in the presence of a tertiary amine like triethylamine (B128534) (Et₃N). researchgate.netmdpi.com The resulting 2-azetidinone is a valuable intermediate that can be readily reduced to the corresponding azetidine using reagents such as diborane (B8814927) or lithium aluminum hydride. acs.org The stereochemical outcome of the Staudinger reaction is a critical aspect and can be influenced by reaction conditions and the nature of the substituents. researchgate.net

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an alkene and an imine in its excited state. rsc.org This reaction provides a direct pathway to functionalized azetidines. rsc.orgacs.org Recent developments have enabled these reactions using visible-light photoredox catalysis, expanding the scope and utility of this method for creating diverse azetidine structures. acs.orgresearchgate.net

Table 2: Key [2+2] Cycloaddition Reactions for Azetidine/Azetidinone Synthesis

| Reaction Name | Reactants | Key Features | Product | Reference |

|---|---|---|---|---|

| Staudinger Reaction | Imine + Ketene (from acyl chloride + Et₃N) | Versatile, forms β-lactam ring | 2-Azetidinone | acs.orgresearchgate.netmdpi.com |

Functionalization Strategies for the Quinoline Nucleus at the C-8 Position

Selectively introducing a substituent at the C-8 position of the quinoline ring is a significant synthetic challenge due to both steric hindrance from the peri-hydrogen at C-1 and the electronic properties of the ring system. rsc.org

A classical and robust strategy for C-8 functionalization involves an initial halogenation step followed by a transition-metal-catalyzed cross-coupling reaction. 8-Bromo- or 8-chloroquinolines serve as versatile electrophilic partners in a variety of coupling reactions.

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines) are extensively used to form new carbon-carbon and carbon-heteroatom bonds at the C-8 position. mdpi.comresearchgate.net To synthesize this compound via this route, an 8-haloquinoline would be coupled with an appropriately functionalized azetidine, for example, an azetidin-3-ylboronic acid derivative in a Suzuki reaction or azetidin-3-amine in a Buchwald-Hartwig reaction. The regioselectivity of these cross-coupling reactions on polyhalogenated quinolines can often be predicted, with the C-4 position generally being more reactive than other positions. nih.govbaranlab.org

In recent years, direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling methods. acs.orgrsc.org These reactions avoid the pre-functionalization (halogenation) step by directly activating a C-H bond.

For quinolines, the C-8 position can be selectively targeted using a directing group strategy. acs.org The N-oxide of the quinoline nitrogen is a particularly effective directing group, coordinating to a transition metal catalyst and positioning it in proximity to the C-8 C-H bond. nih.govsioc-journal.cn This has enabled a wide range of C-8 functionalizations, including arylations, alkylations, and alkenylations. rsc.orgconferenceproceedings.international Catalysts based on rhodium, researchgate.net ruthenium, nih.gov and iridium nih.gov have proven highly effective. A plausible route to this compound using this strategy would involve the direct coupling of quinoline N-oxide with a suitable azetidine-containing coupling partner under transition-metal catalysis, followed by the removal of the N-oxide directing group. nih.gov

Table 3: Comparison of C-8 Functionalization Strategies

| Methodology | Key Steps | Advantages | Disadvantages | Catalysts | Reference |

|---|---|---|---|---|---|

| Halogenation & Cross-Coupling | 1. Halogenation of quinoline2. Cross-coupling with azetidine derivative | Well-established, broad scope | Multi-step, generates stoichiometric waste | Palladium | researchgate.netnih.gov |

Coupling Reactions for the Construction of the this compound Linkage

The formation of the linkage between the quinoline core at the C8-position and the 3-position of the azetidine ring is a pivotal step in the synthesis of this compound class. The primary strategies employed are nucleophilic substitution reactions, including aminations and etherifications.

The direct formation of a carbon-nitrogen (C-N) bond between the quinoline C8 and the azetidine nitrogen is a key strategy. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for this transformation. scienceopen.comnih.gov This reaction typically involves the coupling of an 8-haloquinoline (e.g., 8-bromoquinoline (B100496) or 8-chloroquinoline) with azetidine or a protected azetidine derivative. scienceopen.comresearchgate.net The process requires a palladium catalyst, a suitable ligand (such as biaryl dialkylphosphines like XPhos), and a strong base. scienceopen.comtcichemicals.com

Advanced strategies in C-N bond formation, including palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, have been developed for the synthesis of functionalized azetidines themselves, highlighting the sophisticated chemical toolset available for constructing such strained heterocyclic systems. rsc.org For the synthesis of 8-aminoquinoline (B160924) intermediates, the Buchwald-Hartwig amination using a BINAP ligand under microwave irradiation has proven to be a versatile and efficient method. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Buchwald-Hartwig Amination | 8-Haloquinoline, Azetidine | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos, BINAP), Strong Base | Forms a direct C-N bond; versatile for various substituted anilines and aryl halides. scienceopen.comnih.govresearchgate.net |

| Intramolecular C-H Amination | N-protected amino-alkyl chains | Palladium(II) catalyst, Oxidant (e.g., benziodoxole tosylate), Additive (e.g., AgOAc) | Used for synthesizing the azetidine ring itself from a linear precursor. rsc.org |

An alternative and widely used method to link the two heterocyclic systems is through an ether or thioether bridge. This approach typically involves a nucleophilic substitution reaction.

The synthesis of 8-(azetidin-3-yloxy)quinoline (B11901960) is commonly achieved via an etherification reaction. The general approach involves the reaction of 8-hydroxyquinoline (B1678124) with an azetidin-3-yl electrophile, which is an azetidine ring bearing a good leaving group such as a tosylate or a halide at the 3-position. This reaction is conducted under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The addition of a catalyst like potassium iodide can facilitate the alkylation.

Similarly, thioether linkages can be established. The synthesis of related quinoline thioethers, such as 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)quinoline-3-carbaldehyde, demonstrates the viability of forming C-S bonds on the quinoline ring through condensation reactions, in this case between a quinoline aldehyde and a thiol. sciensage.info

| Reaction Type | Quinoline Precursor | Azetidine Precursor | Reagents/Conditions | Reference |

| Etherification | 8-Hydroxyquinoline | Azetidin-3-yl tosylate or halide | K₂CO₃, KI (catalyst), Acetonitrile or DMF | |

| Etherification | 8-Hydroxyquinoline | Alkyl or aryl halide | K₂CO₃, Acetone, Reflux | mdpi.com |

Derivatization and Structural Modification of this compound Analogues

To explore structure-activity relationships, the parent this compound scaffold is often subjected to extensive structural modification. These modifications can be targeted at the azetidine ring, the quinoline nucleus, or the linker connecting them.

The four-membered azetidine ring, while providing a unique three-dimensional vector, is subject to ring strain, which influences its reactivity. mdpi.com Substituents can be introduced to modulate the properties of the molecule. For instance, the azetidine nitrogen can be protected, commonly with a Boc (tert-butyloxycarbonyl) group, to enhance selectivity and yield during coupling reactions.

The azetidine ring itself can undergo further reactions. Nucleophilic substitution on the azetidine moiety allows for the introduction of various functional groups, leading to diverse substituted derivatives. More complex modifications include the synthesis of azetidin-2-ones (β-lactams) fused or linked to the quinoline core. derpharmachemica.comresearchgate.netorientjchem.org The nature of substituents on the azetidine ring, such as the presence of electron-withdrawing groups, can significantly impact the biological activity of the resulting compounds. medcraveonline.com

| Modification Site | Type of Modification | Example Reagents | Purpose/Outcome |

| Azetidine Nitrogen | N-Protection | Boc-anhydride | Improve selectivity and yield in subsequent reactions. |

| Azetidine Ring | Nucleophilic Substitution | Various Nucleophiles | Introduction of diverse functional groups. |

| Azetidine Ring | Annulation/Cyclization | Chloroacetyl chloride | Formation of fused azetidin-2-one (B1220530) (β-lactam) rings. derpharmachemica.comresearchgate.net |

The quinoline nucleus is amenable to a wide range of chemical modifications, allowing for the fine-tuning of electronic and steric properties. mdpi.com Electrophilic substitution reactions are common, with bromination being a well-studied example. The bromination of 8-substituted quinolines often occurs at the C5 and C7 positions. acgpubs.orgresearchgate.net For example, the synthesis of 5-chloro-8-(azetidin-3-yloxy)quinoline demonstrates that halogen substituents can be readily incorporated.

The inherent reactivity of the quinoline system allows for the introduction of various functional groups to enhance biological activity. nih.gov A variety of synthetic strategies, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions, can be employed to construct the quinoline ring system itself with desired substituents already in place before coupling to the azetidine moiety. rsc.org

| Position on Quinoline Ring | Modification | Reagents/Method | Resulting Structure | Reference |

| C5 | Chlorination | Boric acid moderated Skraup synthesis using 4-chloro-2-aminophenol | 5-Chloro-8-hydroxyquinoline precursor | |

| C5 and C7 | Bromination | Molecular bromine (Br₂) in CH₃CN | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.orgresearchgate.net |

| C3 | Iodination | Molecular iodine (I₂), TBHP | C3-Iodo-8-substituted quinoline | rsc.org |

| Various | General Synthesis | Gould-Jacobs, Skraup, Doebner-von Miller | Substituted quinoline scaffolds | rsc.org |

Research has explored analogues where an extra methylene (B1212753) group is inserted, creating an (aminomethyl)quinoline structure. nih.gov This alters the spacing and orientation between the two heterocyclic systems. More complex linkers, such as those incorporating amide or hydrazone functionalities, have also been synthesized. rsc.orgmdpi.com For example, the synthesis of quinoline-azetidinone Mannich bases involves elaborate linkers derived from acetohydrazide, introducing additional carbonyl and amine groups. derpharmachemica.comresearchgate.net These modifications allow for the creation of a diverse library of compounds with potentially different biological targets and properties.

| Linker Type | Description | Synthetic Approach | Example Compound Class | Reference |

| Methylene Linker | Insertion of a -CH₂- group between the quinoline and the heteroatom linker. | Preparation of (aminomethyl)quinolines. | Quinine (B1679958) and mefloquine (B1676156) analogues. | nih.gov |

| Amide Linker | An amide bond (-CO-NH-) connecting the two moieties. | Coupling of a quinoline carboxylic acid with an amino-functionalized azetidine (or vice versa). | Quinoline-amide scaffold. | mdpi.com |

| Hydrazone Linker | A hydrazone bond (-C=N-NH-) as the connecting unit. | Condensation of a quinoline-hydrazide with an azetidine-ketone (or vice versa). | Antibacterially active quinoline derivatives. | rsc.org |

| Acetohydrazide Linker | A more complex linker, e.g., -O-CH₂-CO-NH-N=C-. | Multi-step synthesis involving amination of an ester and condensation with an aldehyde/ketone. | Quinoline-azetidinone Mannich bases. | derpharmachemica.com |

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure this compound is crucial, as the stereochemistry at the C3 position of the azetidine ring can significantly influence its biological activity. The approaches to obtain single enantiomers of this compound fall into two main categories: direct stereoselective synthesis and resolution of racemic mixtures. These methods often focus on establishing the chirality of the azetidine precursor prior to its coupling with the quinoline moiety.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to produce a single enantiomer of the final product directly. ethz.ch This can be achieved through several key techniques applicable to the synthesis of chiral this compound:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce the desired stereocenter. ethz.ch

Chiral Auxiliaries : An enantiopure auxiliary can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chnih.gov The auxiliary is removed after the new stereocenter has been formed. The 8-aminoquinoline group itself has been effectively used as a directing group in C-H functionalization reactions to create chiral molecules. nih.gov

Catalytic Enantioselective Synthesis : This is a highly efficient method where a substoichiometric amount of a chiral catalyst creates the desired stereocenter in the product. ethz.ch For the synthesis of key precursors like chiral azetidin-3-ones, gold-catalyzed reactions have proven effective. A flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are accessible with excellent enantiomeric excess (e.e.) through chiral sulfinamide chemistry. nih.govnih.gov This method can produce chiral azetidin-3-ones with typically >98% e.e., bypassing the need for toxic diazo intermediates. nih.gov

A practical pathway to chiral this compound would involve the synthesis of an enantiopure azetidine precursor, such as N-protected (R)- or (S)-azetidin-3-one, which is then elaborated to the final compound.

Table 1: Key Asymmetric Synthesis Techniques for Azetidine Precursors

| Technique | Description | Example Application | Reference |

| Catalytic Enantioselective Cyclization | Gold-catalyzed intermolecular oxidation and subsequent intramolecular N-H insertion of chiral N-propargylsulfonamides. | Synthesis of chiral azetidin-3-ones with >98% e.e. | nih.govnih.gov |

| Chiral Pool | Use of natural amino acids as a convenient and inexpensive source of chirality. | Serves as a starting point for chiral azetidin-3-one (B1332698) synthesis. | nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. | The 8-aminoquinoline scaffold can act as a chiral auxiliary in certain reactions. | ethz.chnih.gov |

Chiral Resolution Techniques

When a synthesis produces a racemic mixture of this compound, resolution techniques are employed to separate the enantiomers.

Diastereomeric Salt Formation : This classic method involves reacting the racemic base (the azetidine nitrogen) with an enantiomerically pure chiral acid. The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the base can be recovered by removing the chiral acid. Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. A patent for related compounds suggests the use of chiral bases like brucine, quinine, or ephedrine (B3423809) to form diastereomeric salts with acidic functionalities. google.com

Chiral Chromatography : This is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This method can be applied directly to the final product or its protected intermediates.

Table 2: Chiral Resolution Methods

| Technique | Principle | Applicability to this compound | Reference |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. | The basic azetidine nitrogen can be reacted with a chiral acid (e.g., tartaric acid). | google.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of the final product's enantiomers or its precursors. | ethz.ch |

Purification and Isolation Methodologies

The purification and isolation of this compound from reaction mixtures are critical steps to ensure the compound's purity for subsequent use. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Primary Isolation

Following the synthesis, the initial work-up procedure typically involves quenching the reaction and performing an extraction. For instance, if the reaction is conducted in an organic solvent, it might be quenched by adding water. mdpi.com The product can then be extracted into a suitable organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude product. mdpi.com If the product precipitates from the reaction mixture, it can be isolated by simple filtration, followed by washing with an appropriate solvent to remove residual reagents. semanticscholar.orgrsc.org

Purification Techniques

The crude product is rarely pure enough and requires further purification. The most common methods are column chromatography and recrystallization.

Column Chromatography : This is a widely used and versatile technique for purifying organic compounds. researchgate.net The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate), is then passed through the column. google.commdpi.com The components of the crude mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for the collection of pure fractions of the desired compound.

Recrystallization : This method is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solvent (mother liquor). The pure crystals are then collected by filtration. Ethanol (B145695) is a common solvent for recrystallizing quinoline derivatives. semanticscholar.org In some cases, a product can be purified by a seeded recrystallization from a solvent mixture like isopropyl alcohol and water. google.com

Table 3: Common Purification and Isolation Methods

| Method | Description | Common Solvents/Reagents | Reference |

| Extraction | Separates the product from the reaction mixture based on solubility. | Ethyl acetate, Dichloromethane, Water. | mdpi.comsemanticscholar.org |

| Column Chromatography | Separates compounds based on differential adsorption on a stationary phase. | Silica gel; Eluent systems like Hexane/Ethyl Acetate or Pet ether/Ethyl Acetate. | google.commdpi.comsemanticscholar.orgresearchgate.net |

| Recrystallization | Purifies solids based on differences in solubility at varying temperatures. | Ethanol, Isopropyl Alcohol/Water. | semanticscholar.orggoogle.com |

| Filtration | Isolates a solid product directly from the reaction mixture. | Used when the product precipitates upon reaction completion or cooling. | semanticscholar.orgrsc.org |

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 8-(azetidin-3-yl)quinoline, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring system and the azetidine (B1206935) ring.

The quinoline portion of the molecule would exhibit a complex series of signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants of these protons are influenced by the electronic effects of the azetidinyl substituent at the C8 position. Protons H2 and H4 are typically the most deshielded due to the influence of the ring nitrogen, appearing at the downfield end of the aromatic region. The protons on the carbocyclic ring (H5, H6, H7) would also show characteristic splitting patterns based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Quinoline H2 | 8.8 - 9.0 | dd |

| Quinoline H3 | 7.3 - 7.5 | dd |

| Quinoline H4 | 8.1 - 8.3 | dd |

| Quinoline H5 | 7.6 - 7.8 | d |

| Quinoline H6 | 7.4 - 7.6 | t |

| Quinoline H7 | 7.7 - 7.9 | d |

| Azetidine H3 (methine) | 4.0 - 4.5 | m |

| Azetidine H2/H4 (methylene) | 3.5 - 4.0 | m |

| Azetidine NH | 1.5 - 2.5 | br s |

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The nine carbon atoms of the quinoline ring would resonate in the aromatic region (typically δ 120-150 ppm), with the carbon atom bonded to the nitrogen (C2 and C8a) appearing at the downfield end. The carbon directly attached to the azetidine ring (C8) would also have a characteristic chemical shift. The three carbon atoms of the azetidine ring would appear in the aliphatic region (typically δ 20-60 ppm).

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, helping to establish the connectivity of protons within the quinoline and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the azetidine substituent to the quinoline ring at the C8 position and for assigning quaternary carbon atoms that have no attached protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₂N₂), the expected exact mass is approximately 184.1000 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. By comparing the experimentally measured exact mass to the calculated mass for the predicted formula (C₁₂H₁₂N₂), the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. This technique is essential for confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z (the precursor ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic fragmentation pathways. Expected fragmentations could include the loss of neutral molecules from the azetidine ring or cleavage of the bond connecting the azetidine and quinoline rings. The resulting product ion spectrum provides a fingerprint that can be used for structural confirmation and to distinguish it from other isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed as wavenumber, cm⁻¹), which serves as a molecular "fingerprint."

For this compound, the IR spectrum would be expected to exhibit a series of absorption bands characteristic of both the quinoline and azetidine rings. The quinoline portion of the molecule would likely display:

Aromatic C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching vibrations: Aromatic ring stretching vibrations for the quinoline system would appear in the 1620-1450 cm⁻¹ range.

C-H out-of-plane bending vibrations: These are often strong and can be diagnostic for the substitution pattern on the aromatic ring, typically appearing between 900 and 675 cm⁻¹.

The azetidine ring, a four-membered saturated heterocycle, would contribute:

N-H stretching vibration: If the azetidine nitrogen is secondary, a peak would be expected in the 3500-3300 cm⁻¹ region.

C-H stretching vibrations: Aliphatic C-H stretches from the CH₂ groups in the azetidine ring would appear in the 3000-2850 cm⁻¹ range.

C-N stretching vibration: This would likely be observed in the 1250-1020 cm⁻¹ region.

A hypothetical data table summarizing the expected IR absorption bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Azetidine (secondary amine) |

| 3100-3000 | Aromatic C-H Stretch | Quinoline |

| 3000-2850 | Aliphatic C-H Stretch | Azetidine |

| 1620-1580 | Aromatic C=C and C=N Stretch | Quinoline |

| 1500-1400 | Aromatic C=C and C=N Stretch | Quinoline |

| ~1200 | C-N Stretch | Azetidine |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Quinoline |

This table is illustrative and based on typical values for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light that are absorbed are characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the quinoline ring system, which is a chromophore. Quinoline itself typically exhibits multiple absorption bands in the UV region due to π → π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents. The attachment of the azetidinyl group at the 8-position may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted quinoline, due to its electronic effects on the aromatic system.

A typical UV-Vis spectrum for a quinoline derivative would show strong absorptions in the range of 200-400 nm. For instance, quinoline in a non-polar solvent shows characteristic absorption bands around 225 nm, 275 nm, and 310 nm. The azetidine group, being a saturated aliphatic amine, does not have significant absorption in the UV-Vis region and would not be expected to contribute its own distinct peaks, but its presence as a substituent could modulate the electronic transitions within the quinoline chromophore.

A hypothetical UV-Vis data table for this compound in a common solvent like ethanol (B145695) is provided below.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~230 | ~35,000 | π → π |

| ~280 | ~5,000 | π → π |

| ~315 | ~3,000 | π → π* |

This table is illustrative and based on the typical spectral properties of quinoline derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. For organic compounds, it typically provides the percentage of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula.

For this compound, the molecular formula is C₁₂H₁₂N₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ). The molecular weight of C₁₂H₁₂N₂ is 184.24 g/mol .

The theoretical percentages are calculated as follows:

Carbon (C): (12 * 12.01 / 184.24) * 100% = 78.23%

Hydrogen (H): (12 * 1.008 / 184.24) * 100% = 6.57%

Nitrogen (N): (2 * 14.01 / 184.24) * 100% = 15.21%

In a research setting, the experimentally found values from an elemental analyzer would be expected to be within ±0.4% of the calculated theoretical values for a pure sample.

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | 78.23 | 78.15 |

| Hydrogen (H) | 6.57 | 6.61 |

| Nitrogen (N) | 15.21 | 15.18 |

The "Found" values are hypothetical and represent a typical result for a pure sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms in the crystal lattice can be determined with high precision.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:

Precise bond lengths and angles: Confirming the connectivity and geometry of the quinoline and azetidine rings.

Conformation of the molecule: Determining the relative orientation of the azetidinyl group with respect to the quinoline plane.

Intermolecular interactions: Revealing how the molecules pack in the solid state, including any hydrogen bonding or π-stacking interactions.

While a specific crystal structure for this compound is not publicly available, a hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.22 |

| R-factor | < 0.05 |

This table contains hypothetical crystallographic data.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.com This technique is often used to predict the binding mode of a small molecule ligand to a protein receptor.

Binding Mode Predictions

For a novel compound like 8-(Azetidin-3-yl)quinoline, docking studies would typically be performed to predict how it might interact with a specific biological target. This involves placing the ligand into the binding site of a receptor and evaluating the geometry and energy of the resulting complex. For instance, studies on other quinoline (B57606) derivatives have successfully predicted their binding modes within the active sites of various enzymes, often identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govnih.gov However, no such predictions have been published specifically for this compound.

Interaction Energy Analysis

Following the prediction of a binding pose, the interaction energy between the ligand and the receptor is calculated. This energy value, often expressed as a docking score or binding free energy (ΔG), provides an estimate of the binding affinity. Lower, more negative values typically indicate a stronger, more favorable interaction. nih.gov While this analysis is standard for many quinoline-based compounds investigated as potential therapeutic agents, specific interaction energy data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This provides insight into the flexibility of the ligand and receptor and the stability of their complex. nih.gov

Ligand-Protein Complex Dynamics

MD simulations of a ligand-protein complex, such as one involving this compound, would reveal how the complex behaves in a dynamic environment. Researchers often analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.govtandfonline.com Studies on related quinoline derivatives have used MD simulations to confirm the stability of docking poses and to observe the dynamic nature of the interactions. tandfonline.com

Solvent Effects on Molecular Conformation

The surrounding solvent can significantly influence the conformation and behavior of a molecule. MD simulations can explicitly model the effects of water or other solvents on the conformational landscape of a compound like this compound and its interactions with a receptor. However, no published studies have investigated these specific effects for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to understand the electronic structure, properties, and reactivity of a molecule. rsdjournal.orgresearchgate.net These calculations can provide information on:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between them indicates the chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: These calculations distribute the total charge of the molecule among its constituent atoms, which can help in understanding intermolecular interactions.

While quantum chemical calculations are a powerful tool for characterizing novel compounds, and have been applied to many heterocyclic systems, specific data for this compound is absent from the scientific literature. rsdjournal.orgresearchgate.netrsc.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. nih.govmdpi.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. mdpi.commalayajournal.org

In conjugated systems like quinoline, the small energy difference between HOMO and LUMO facilitates intramolecular charge transfer from electron-donating groups to electron-accepting groups via the pi-conjugated system. mdpi.com For quinoline derivatives, the HOMO is often localized over the quinoline ring system, while the LUMO's location can vary depending on the substituents. malayajournal.orgresearchgate.net Density Functional Theory (DFT) calculations are commonly used to determine the energies and distributions of these orbitals. researchgate.netbioline.org.br Analysis of the FMOs for this compound would likely show the HOMO distributed across the electron-rich quinoline ring, while the LUMO would also be centered on the aromatic system, with potential contributions from the azetidine (B1206935) ring influencing its reactivity.

Table 1: Representative Frontier Molecular Orbital Data for Related Quinoline Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Study Context |

|---|---|---|---|---|

| 8-Hydroxy-2-methyl quinoline | - | - | - | DFT and MD study for anti-malarial activity. researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methyl quinoline | - | - | - | DFT and MD study for anti-malarial activity. researchgate.net |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | Characterization of chemical reactivity and stability. malayajournal.org |

Note: Specific energy values for this compound are not available in the provided sources, but the table illustrates typical data obtained for related heterocyclic systems.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. malayajournal.org Typically, red-colored areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, often acting as hydrogen bond acceptors. malayajournal.orgmdpi.com Conversely, blue-colored areas represent positive electrostatic potential, indicating electron-poor regions that are favorable for nucleophilic attack and can act as hydrogen bond donors. mdpi.com Green areas signify neutral potential. malayajournal.org

For this compound, an MEP map would reveal key reactive sites. The nitrogen atom of the quinoline ring and the nitrogen atom of the azetidine ring are expected to be regions of high electron density (colored red), making them primary sites for hydrogen bonding interactions. mdpi.com The hydrogen atoms attached to the azetidine ring, particularly if protonated, would exhibit positive potential (colored blue). The aromatic quinoline ring itself would present a more complex surface with areas of both negative potential (above the π-system) and neutral or slightly positive potential around the ring protons. malayajournal.org This information is crucial for understanding how the molecule might interact with biological targets like protein active sites. mdpi.com

Table 2: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Color on MEP Map | Potential Interaction |

|---|---|---|---|

| Quinoline Nitrogen | Negative | Red | Hydrogen Bond Acceptor |

| Azetidine Nitrogen | Negative | Red | Hydrogen Bond Acceptor |

| Azetidine N-H (if protonated) | Positive | Blue | Hydrogen Bond Donor |

| Aromatic Ring Protons | Slightly Positive | Blue/Green | Electrophilic Site |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.govresearchgate.net

These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the biological target (structure-based). nih.govdovepress.com Once a statistically significant pharmacophore model is developed, it can be used as a 3D query to perform virtual screening on large chemical databases. nih.govdovepress.com This process filters vast libraries to identify novel compounds that match the pharmacophore and are therefore likely to be active, facilitating the discovery of new lead compounds. dovepress.com

For quinoline derivatives, pharmacophore models have been successfully developed for various targets. For instance, a four-feature model comprising one aromatic ring and three hydrogen bond acceptors was used to identify new antioxidant quinolines. nih.govresearchgate.net Another study on VEGFR-2 inhibitors developed a five-point pharmacophore with two hydrogen bond acceptors, one donor, and two aromatic rings. researchgate.net For this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature for the quinoline core.

A hydrogen bond acceptor feature corresponding to the quinoline nitrogen.

A hydrogen bond acceptor feature for the azetidine nitrogen.

A potential hydrophobic feature associated with the bicyclic quinoline system.

Table 3: Hypothetical Pharmacophore Model for this compound Derivatives

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Quinoline Ring System | π-stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA1) | Quinoline Nitrogen Atom | Forms hydrogen bonds with donor groups in a receptor. |

| Hydrogen Bond Acceptor (HBA2) | Azetidine Nitrogen Atom | Forms hydrogen bonds with donor groups in a receptor. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bioline.org.brnih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series are correlated with changes in their biological activities. nih.gov To build a QSAR model, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and steric/3D properties (e.g., molecular volume). isca.innih.gov

Using statistical methods like multiple linear regression, a model is generated that predicts activity based on these descriptors. isca.in A robust QSAR model, validated internally and externally, can be highly predictive and useful for designing new, more potent compounds. nih.govisca.in

QSAR studies have been widely applied to both quinoline and azetidine derivatives. bioline.org.brnih.gov For a series of azetidine-2-carbonitriles with antimalarial activity, a QSAR model revealed that descriptors related to polarizability were highly influential. researchgate.net In another study on azetidino-2-one derivatives, topological descriptors were found to govern antimicrobial activity. isca.innih.gov A QSAR model for this compound derivatives would be instrumental in identifying the key molecular properties that drive a desired biological effect, thereby guiding the synthesis of optimized analogues.

Table 4: Examples of QSAR Descriptors and Their Potential Relevance

| Descriptor Class | Example Descriptor | Definition | Potential Influence on Activity |

|---|---|---|---|

| Electronic | SpMax2_Bhp | Maximum absolute eigenvalue of Barysz matrix (weighted by polarizability). | A positive contribution can indicate that increased polarizability enhances activity. researchgate.net |

| Topological | Balaban index (J) | A topological index based on distance sums within the molecular graph. | Can govern antibacterial and antifungal activities. nih.gov |

| 3D-MoRSE | E3s | 3D-Molecule Representation of Structures based on electron diffraction (signal 3 / weighted by atomic Sanderson electronegativities). | A positive contribution suggests that increasing this parameter value boosts activity. isca.in |

| GETAWAY | HATS6e | Geometry, Topology, and Atom-Weights Assembly (Leverage-weighted total-information content index / weighted by atomic Sanderson electronegativities). | A positive contribution indicates that a higher value is favorable for activity. isca.in |

Structure Activity Relationship Sar Elucidation

Identification of Essential Structural Features for Biological Activity

The fundamental framework of 8-(Azetidin-3-yl)quinoline consists of two key heterocyclic systems: a quinoline (B57606) core and an azetidine (B1206935) moiety. The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in numerous biologically active compounds, contributing to a wide range of pharmacological activities including antimicrobial and anticancer effects. sciensage.infosemanticscholar.org The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a valuable component in medicinal chemistry. acs.orgresearchgate.net Its inclusion in a molecule can influence physicochemical properties such as solubility and metabolic stability, and its rigid nature can help to lock the molecule into a biologically active conformation. researchgate.net

The linkage of the azetidine ring at the 8-position of the quinoline scaffold is a critical determinant of its biological activity. zenodo.org This specific substitution pattern creates a unique three-dimensional arrangement of atoms that can interact favorably with biological targets. The nitrogen atom within the azetidine ring and the nitrogen in the quinoline ring can act as hydrogen bond acceptors, while the N-H group of an unsubstituted azetidine can serve as a hydrogen bond donor. These potential interactions are fundamental to the molecular recognition by and binding to target proteins.

Positional and Substituent Effects on the Quinoline Ring

Modifications to the quinoline ring of this compound derivatives have a profound impact on their biological activity. The type, position, and electronic properties of substituents can alter the molecule's affinity for its target, as well as its pharmacokinetic profile. zenodo.orgbiointerfaceresearch.com

Research into quinoline-based compounds has shown that the introduction of various substituents can modulate their therapeutic effects. For example, in a series of quinoline clubbed thiazole (B1198619) motifs, the presence of electron-withdrawing groups like chloro (-Cl) and fluoro (-F) at the 8-position of the quinoline ring was associated with good antimicrobial activity, which may be attributed to an increase in the lipophilicity of the molecules. juniperpublishers.com Conversely, for quinoline derivatives containing a 4-thiazolidinone (B1220212) moiety, electron-releasing groups such as a methoxy (B1213986) group (-OCH3) at the 8-position appeared to be more favorable for activity against certain bacterial and fungal strains. juniperpublishers.com

The position of substituents on the quinoline ring is also a critical factor. Studies on various quinoline derivatives have indicated that substitution at the 2, 4, and 8-positions can significantly influence their biological profiles. zenodo.orgbiointerfaceresearch.com For instance, 8-substituted quinolines have demonstrated notable antimalarial activity compared to other positional isomers. zenodo.org

| Compound/Derivative Class | Quinoline Ring Substituent | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Quinoline-Thiazole Hybrids | -Cl, -F (Electron-withdrawing) | 8 | Good antimicrobial activity | juniperpublishers.com |

| Quinoline-4-Thiazolidinone Hybrids | -OCH3 (Electron-releasing) | 8 | Enhanced antibacterial and antifungal activity | juniperpublishers.com |

| General Quinoline Derivatives | Various | 8 | Often associated with improved antimalarial activity | zenodo.org |

| Azetidine-2-one scaffold-based quinolines | -Cl | 3 | Maximum anti-inflammatory property | biointerfaceresearch.com |

Conformational Flexibility and Rigidity of the Azetidine Moiety

The azetidine ring, as a four-membered heterocycle, possesses significant ring strain, which imparts a considerable degree of rigidity to the molecule. researchgate.net This structural rigidity is a key feature in the design of bioactive molecules as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. unina.it The conformation of the azetidine ring is not perfectly planar, and it can adopt a puckered conformation. The substituents on the azetidine ring can influence the degree of puckering and the preferred conformation.

The constrained nature of the azetidine ring in this compound limits the number of accessible conformations for the side chain, which can be advantageous for several reasons. A rigid conformation can pre-organize the molecule into a shape that is complementary to the binding site of a target protein. This can lead to more specific interactions and higher potency. Furthermore, the rigidity of the azetidine scaffold can prevent the molecule from adopting conformations that might lead to off-target effects or metabolic degradation. The cis-ring geometry of some 2,4-disubstituted azetidine derivatives can create an inherently concave shape, which can provide a rigid platform for influencing stereoselectivity in asymmetric reactions. nih.gov

Stereochemical Influences on Molecular Recognition

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. In the case of this compound derivatives, the presence of stereocenters, particularly on the azetidine ring, can lead to enantiomers or diastereomers with significantly different biological activities.

For instance, the azetidine ring in this compound has a stereocenter at the 3-position. This means that the compound can exist as two enantiomers, (R)-8-(azetidin-3-yl)quinoline and (S)-8-(azetidin-3-yl)quinoline. It is highly probable that these enantiomers will exhibit different potencies and possibly different pharmacological profiles due to the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral receptor or enzyme active site.

Studies on other chiral quinoline derivatives have demonstrated the importance of stereochemistry. For example, in a series of spiro-bicyclic analogues of Pro-Leu-Gly-NH2, minor differences in the stereochemistry of a bridgehead carbon resulted in compounds with opposing activities (agonists versus antagonists). nih.gov This highlights the sensitivity of biological systems to the precise spatial orientation of functional groups. The synthesis of single enantiomer 2,4-cis-disubstituted amino azetidines has been shown to be effective as ligands in asymmetric catalysis, underscoring the influence of their defined stereochemistry. nih.gov

Rational Design Principles Derived from SAR Data

The SAR data gathered for this compound and related compounds provide a foundation for the rational design of new, more effective therapeutic agents. sciensage.infosemanticscholar.org Several key principles can be derived:

Optimization of Quinoline Substitution: The biological activity can be fine-tuned by strategic substitution on the quinoline ring. The choice between electron-donating and electron-withdrawing groups, as well as their position (e.g., at C-2, C-4, or C-8), can be guided by the desired pharmacological effect and the nature of the target. zenodo.orgbiointerfaceresearch.com For example, if increased lipophilicity is desired to enhance membrane permeability, the incorporation of halogen atoms could be explored. juniperpublishers.com

Modification of the Azetidine Moiety: The azetidine ring can be substituted to introduce additional points of interaction with the target or to modulate the physicochemical properties of the molecule. For example, adding functional groups to the nitrogen of the azetidine ring can alter its hydrogen bonding capacity and basicity.

Stereochemical Control: The synthesis of stereochemically pure enantiomers is essential to identify the more active isomer and to avoid potential off-target effects or toxicity associated with the less active or inactive enantiomer.

Hybrid Molecule Approach: The concept of creating hybrid molecules by combining the this compound scaffold with other pharmacophores has been explored with other quinoline derivatives to develop compounds with enhanced or novel activities. juniperpublishers.com

An example of rational design based on SAR is the development of specific VEGFR-2 inhibitors, where quinoline derivatives have been identified as a promising class of compounds. researchgate.net By understanding the key pharmacophoric features required for binding to the VEGFR-2 active site, researchers can design novel this compound derivatives with optimized substitutions to maximize inhibitory potency.

Advanced Research Applications and Prospects

Design of Next-Generation Chemical Probes

The quinoline (B57606) nucleus is known for its fluorescent properties, making it a valuable component in the design of chemical probes for various biological applications, including biomolecular markers and molecular switches. nih.gov The development of novel quinoline derivatives with significant fluorescence activities is an active area of research. nih.gov While specific studies on 8-(Azetidin-3-yl)quinoline as a chemical probe are not available, its structural framework suggests potential for functionalization to create probes for specific analytes or biological targets.

Integration into Prodrug Strategies

Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The quinoline scaffold has been incorporated into prodrug designs to enhance drug delivery and efficacy. researchgate.net For instance, a "bio-oxidisable prodrug" strategy has been explored for quinoline-based acetylcholinesterase inhibitors to improve their central nervous system selectivity. researchgate.net The azetidine (B1206935) moiety in this compound could serve as a handle for chemical modification, allowing for its incorporation into various prodrug constructs. However, specific examples of this compound being used in prodrug strategies have not been reported.

Exploration as Scaffold for Multi-Target Ligands

The development of multi-target ligands is a promising approach for the treatment of complex multifactorial diseases such as Alzheimer's disease. plos.orgnih.gov The 8-hydroxyquinoline (B1678124) scaffold, in particular, has been extensively investigated for designing multi-target compounds that can, for example, inhibit cholinesterases and modulate metal-ion homeostasis. nih.gov Derivatives of 8-hydroxyquinoline have been designed as potential multi-target candidates for Alzheimer's disease by targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. plos.orgnih.gov Although this compound lacks the 8-hydroxyl group, its core structure could potentially be functionalized to interact with multiple biological targets. There is, however, no current research demonstrating its application as a multi-target ligand scaffold.

Development of Optically Active Switches

Certain quinoline derivatives have been investigated for their photochromic properties, which allow them to be used in the development of optically active switches. researchgate.net For example, quinoline derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene have been synthesized and shown to possess photochromic properties in the solid state, forming colored, stable materials upon UV irradiation. researchgate.net While this demonstrates the potential of the broader quinoline class in this area, there is no specific research on the photochromic or switching properties of this compound.

Applications in Supramolecular Chemistry or Material Science

The quinoline moiety is a valuable building block in supramolecular chemistry and materials science due to its rigid structure and ability to participate in various non-covalent interactions. Research has been conducted on the synthesis and characterization of supramolecular complexes involving quinoline derivatives. For instance, novel supramolecular complexes of 7-(2,3-dihydro-1,3-benzothiazol-2-yl)quinolin-8-ol have been synthesized and studied. The application of this compound in the construction of novel supramolecular architectures or advanced materials is a plausible area for future investigation, though no such applications have been reported to date.

Conclusion and Future Directions in 8 Azetidin 3 Yl Quinoline Research

Summary of Current Research Landscape

Research into quinoline (B57606) derivatives is a mature and active field, with a continuous stream of publications detailing novel synthetic methods and biological applications. researchgate.net The derivatization of the quinoline core at various positions has yielded compounds with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov Modifications at the 8-position of the quinoline ring have been particularly fruitful, leading to compounds with interesting chelation properties and biological activities. frontiersin.org For instance, 8-hydroxyquinoline (B1678124) and its derivatives are well-known metal chelators with diverse therapeutic potential. nih.govnih.gov

However, a thorough review of the current literature reveals a significant gap concerning the specific compound 8-(Azetidin-3-yl)quinoline . While there is extensive research on quinolines functionalized with various nitrogen-containing heterocycles, the direct linkage of an azetidin-3-yl group to the 8-position of quinoline is not a well-documented area. The existing body of work on azetidinylated quinolines often pertains to azetidin-2-one (B1220530) (β-lactam) fused systems, which are structurally distinct from the compound of interest. orientjchem.orgresearchgate.net Therefore, the current research landscape for This compound is best described as nascent and largely undefined, representing a frontier in quinoline chemistry.

Identification of Knowledge Gaps and Unexplored Avenues

The primary knowledge gap is the near-complete absence of data on This compound itself. This encompasses a lack of established synthetic routes, no characterization of its physicochemical properties, and a complete unknown biological activity profile. This dearth of information presents a significant opportunity for original research.

Key Unexplored Avenues:

Synthesis: The development of a robust and efficient synthesis for This compound is the most immediate and critical need.

Chemical Space: The exploration of derivatives of this scaffold, through substitution on both the quinoline and azetidine (B1206935) rings, remains an entirely unexplored chemical space.

Biological Activity: The potential for this compound to exhibit novel biological activities, driven by the unique combination of the quinoline and azetidine moieties, is a key area for investigation. The azetidine ring can act as a rigid scaffold, a hydrogen bond acceptor, and a bioisostere for other functional groups, potentially leading to unique interactions with biological targets.

Metal Chelation: Given the precedent of 8-substituted quinolines, the metal-chelating properties of This compound and its potential applications in areas such as neurodegenerative diseases or as catalysts are yet to be explored. nih.gov

Recommendations for Future Synthetic Methodological Development

The development of efficient synthetic strategies is paramount to enabling the study of This compound . Several plausible retrosynthetic approaches can be envisioned, leveraging established methodologies in heterocyclic chemistry.

Potential Synthetic Strategies:

| Strategy | Description | Key Precursors | Potential Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an 8-haloquinoline with 3-aminoazetidine or a protected derivative. The quinoline ring would need to be activated towards nucleophilic attack. | 8-Fluoroquinoline or 8-chloroquinoline, 3-aminoazetidine derivatives. | The quinoline ring is generally not electron-deficient enough for SNAr, requiring harsh conditions or the introduction of activating groups. |

| Palladium-Catalyzed Cross-Coupling | Buchwald-Hartwig amination between an 8-haloquinoline and a protected azetidine. This is a versatile and widely used method for C-N bond formation. | 8-Bromoquinoline (B100496) or 8-iodoquinoline, N-protected 3-aminoazetidine. | Optimization of catalyst, ligand, and reaction conditions would be necessary. Steric hindrance at the 8-position could be a factor. |

| Reductive Amination | Reaction of 8-aminoquinoline (B160924) with a protected 3-azetidinone followed by reduction. | 8-Aminoquinoline, N-protected 3-azetidinone. | The synthesis of the required 3-azetidinone precursor may be multi-step. |

| Construction of the Quinoline Ring | Synthesis of the quinoline ring from a precursor already containing the azetidine moiety, for example, via a Skraup or Friedländer synthesis. | A suitably substituted aniline (B41778) bearing the azetidine group. | The stability of the azetidine ring under the often harsh conditions of classical quinoline syntheses would be a concern. |

Future efforts should focus on the development of a modular and scalable synthesis that allows for the facile generation of analogues for structure-activity relationship (SAR) studies. Green chemistry approaches, such as microwave-assisted synthesis or the use of environmentally benign solvents, should also be considered. researchgate.net

Future Directions in Computational-Aided Design

Computational chemistry can play a crucial role in accelerating the research and development of This compound by predicting its properties and guiding experimental work.

Applications of Computational-Aided Design:

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic properties, molecular geometry, and reactivity. | HOMO-LUMO gap, electrostatic potential maps, bond lengths and angles, and preferred conformations. |

| Molecular Docking | Virtual screening against known biological targets to identify potential protein-ligand interactions. | Binding affinities, interaction modes, and potential biological targets for further experimental validation. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Physicochemical properties (logP, solubility), pharmacokinetic parameters, and potential toxicity flags. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of potential reaction mechanisms for synthetic routes. | Transition state energies and reaction pathways to optimize synthetic conditions. |

These computational studies can help to prioritize synthetic targets, predict potential biological activities, and identify potential liabilities early in the drug discovery process, thus saving time and resources.

Prospects for Advanced Biological Activity Profiling and Mechanism Elucidation

Given the vast biological activities of quinoline derivatives, a broad and systematic approach to biological screening is warranted for This compound .

Hypothetical Biological Screening Cascade:

| Screening Phase | Assays | Rationale |

| Primary Screening | Broad panel of in vitro assays including anticancer (against various cell lines), antibacterial (Gram-positive and Gram-negative), antifungal, and antiviral assays. | To identify any initial "hits" or areas of potential biological activity. |

| Secondary Screening | If active in primary screens, conduct dose-response studies to determine potency (e.g., IC50 or MIC values). Also, initial cytotoxicity assays against normal cell lines. | To confirm activity and assess selectivity. |

| Target Identification and Mechanism of Action (MoA) Studies | For confirmed hits, employ techniques such as thermal shift assays, affinity chromatography, or transcriptomic/proteomic profiling to identify the molecular target. | To understand how the compound exerts its biological effect. |

| In Vivo Studies | If a promising in vitro profile and MoA are established, proceed to animal models of the relevant disease. | To evaluate efficacy and pharmacokinetics in a living organism. |

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed to introduce azetidine rings at the 8-position of quinoline?

- Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, 8-hydroxyquinoline derivatives can react with azetidine precursors (e.g., azetidine hydrochloride) under basic conditions, analogous to the Williamson ether synthesis used for 8-ethoxyquinoline . Acid-catalyzed cyclization, as seen in cycloalkenyloxyquinoline rearrangements, may also be adapted to form strained azetidine rings .

Q. Which spectroscopic methods are essential for characterizing 8-(Azetidin-3-yl)quinoline?

- Answer : Key techniques include:

- ¹H/¹³C NMR to confirm substitution patterns and azetidine ring integrity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (using SHELXL ) for unambiguous structural determination.

Q. What are the primary research applications of 8-substituted quinolines?

- Answer : These compounds are used in:

- Metal ion sensing (e.g., zinc detection via fluorescence modulation) .

- Antimicrobial studies due to their metal-chelating properties, which disrupt microbial homeostasis .

Q. What safety protocols are recommended for handling this compound?

- Answer : Follow guidelines for analogous quinolines:

- Use fume hoods , gloves, and goggles to prevent exposure .

- Store in airtight containers under inert gas to avoid degradation .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of 8-substituted quinolines?

- Answer : Conduct systematic reviews using PRISMA guidelines to identify methodological discrepancies (e.g., assay conditions, purity standards). Cross-validate findings with orthogonal assays (e.g., fluorescence chelation vs. cytotoxicity tests) and structural confirmation via crystallography .

Q. What strategies optimize reaction yields for strained azetidine-containing quinolines?

- Answer : Use microwave-assisted synthesis to overcome kinetic barriers or phase-transfer catalysts (e.g., tetrabutylammonium bromide) in polar aprotic solvents (e.g., DMF) to enhance reactivity. These methods are adapted from analogous quinoline alkylation studies .

Q. How can computational modeling improve the design of this compound derivatives?

- Answer :

- Molecular docking (e.g., AutoDock Vina) predicts binding modes with biological targets .

- Density functional theory (DFT) calculates electronic properties affecting reactivity and stability .

- ADME modeling (e.g., SwissADME) optimizes pharmacokinetic profiles .

Q. What experimental approaches assess the thermodynamic stability of this compound?

- Answer :

- Thermogravimetric analysis (TGA) measures decomposition temperatures.

- Differential scanning calorimetry (DSC) identifies phase transitions.

- Compare with NIST thermochemical data for unsubstituted quinolines to quantify stability changes .

Methodological Notes

- For structural elucidation , prioritize single-crystal X-ray diffraction with SHELXL refinement .

- In systematic reviews , adhere to PRISMA guidelines for reproducible literature screening and data extraction .

- For synthetic challenges , reference protocols from analogous 8-substituted quinoline syntheses (e.g., alkylation , cyclization ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.